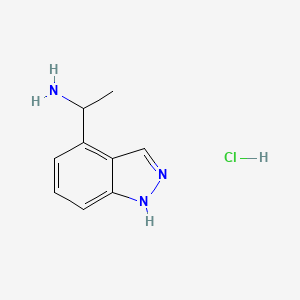

1-(1H-Indazol-4-yl)ethanamine hydrochloride

Description

1-(1H-Indazol-4-yl)ethanamine hydrochloride (CAS: 1956335-74-2) is a heterocyclic amine derivative featuring a 1H-indazole core substituted at the 4-position with an ethanamine moiety, which is protonated as a hydrochloride salt. Indazole derivatives are widely studied in medicinal chemistry due to their structural resemblance to purines and their ability to interact with biological targets such as kinases, adenosine receptors, and heat shock proteins (HSPs) . This compound is listed in commercial catalogs with a purity of ≥95%, indicating its relevance in research and development .

Properties

IUPAC Name |

1-(1H-indazol-4-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3.ClH/c1-6(10)7-3-2-4-9-8(7)5-11-12-9;/h2-6H,10H2,1H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBDAWZDJNQOSPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C2C=NNC2=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of Indazole-4-Carbaldehyde

Reductive amination stands as a versatile method for introducing amine functionalities. In this approach, indazole-4-carbaldehyde serves as the starting material. The aldehyde group undergoes condensation with ammonium acetate to form an imine intermediate, which is subsequently reduced to the primary amine. Sodium triacetoxy borohydride (NaBH(OAc)₃), a mild and selective reducing agent, is employed to achieve this transformation under ambient conditions .

Reaction Conditions:

-

Solvent: 1,2-Dichloroethane or tetrahydrofuran (THF)

-

Temperature: Room temperature to 50°C

-

Yield: ~20–30% (based on analogous reductive aminations in indazole systems)

Mechanistic Insights:

The imine intermediate forms via nucleophilic attack of ammonia on the electrophilic carbonyl carbon, followed by dehydration. The subsequent reduction step proceeds through a six-membered transition state, where hydride transfer from NaBH(OAc)₃ to the imine carbon occurs stereoselectively .

Challenges:

-

Low yields due to competing side reactions (e.g., over-reduction of the aldehyde to alcohol).

-

Requirement for anhydrous conditions to prevent hydrolysis of the imine.

Nucleophilic Substitution via Gabriel Synthesis

The Gabriel synthesis offers a robust route to primary amines while avoiding over-alkylation. For 1-(1H-Indazol-4-yl)ethanamine hydrochloride, this method involves alkylation of the indazole core with a bromoethyl phthalimide derivative, followed by deprotection.

Synthetic Steps:

-

Synthesis of 4-(2-Bromoethyl)-1H-indazole:

-

Phthalimide Protection:

-

Reagents: Potassium phthalimide, dimethylformamide (DMF)

-

Conditions: 80°C for 6 hours, yielding 4-(2-phthalimidoethyl)-1H-indazole.

-

-

Deprotection:

Advantages:

-

High regioselectivity due to the stability of the phthalimide intermediate.

-

Avoids formation of secondary or tertiary amines.

Alkylation of Indazole Derivatives

Direct alkylation of indazole at the 4-position using 2-chloroethylamine hydrochloride represents a straightforward but less selective approach. This method leverages the nucleophilic character of the indazole nitrogen, though competing reactions at other positions (e.g., N1 vs. N2) necessitate careful optimization.

Reaction Protocol:

-

Substrate: 1H-Indazole

-

Alkylating Agent: 2-Chloroethylamine hydrochloride

-

Base: Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK)

-

Solvent: Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

-

Temperature: 0°C to room temperature

Key Considerations:

-

Steric hindrance at the 4-position reduces reactivity, favoring alkylation at N1 or N2.

-

Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves efficiency .

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Reductive Amination | NaBH(OAc)₃, NH₄OAc | Room temperature | 20–30% | Mild conditions; avoids harsh reagents | Low yield; competing side reactions |

| Gabriel Synthesis | K phthalimide, NH₂NH₂ | 80°C, anhydrous | 40–50% | High selectivity; scalable | Multi-step process |

| Direct Alkylation | 2-Chloroethylamine, NaH | 0°C to room temperature | 15–25% | Simplicity | Poor regioselectivity; low yield |

Optimization Strategies and Challenges

Catalytic Enhancements:

-

Palladium-Catalyzed Coupling: Transition metal-catalyzed reactions (e.g., Buchwald-Hartwig amination) could improve yields by enabling direct C–N bond formation at the 4-position. However, this requires pre-functionalized indazole derivatives (e.g., 4-bromoindazole) .

Solvent Effects:

-

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation reactions but may promote decomposition of sensitive intermediates.

Temperature Control:

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Indazol-4-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the indazole ring .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry:

The compound serves as a crucial building block in the synthesis of complex organic molecules and heterocycles. Its indazole core allows for modifications that can lead to various derivatives with unique properties. For instance, it can undergo alkylation and oxidation reactions, making it versatile in synthetic pathways.

Table 1: Common Reactions Involving 1-(1H-Indazol-4-yl)ethanamine Hydrochloride

| Reaction Type | Description |

|---|---|

| Alkylation | Forms new carbon-carbon bonds, expanding the molecular framework. |

| Oxidation | Converts the compound into N-oxides, altering its biological activity. |

| Reduction | Produces amine derivatives, which may exhibit different pharmacological properties. |

Biological Research

Potential Bioactive Molecule:

Research indicates that 1-(1H-Indazol-4-yl)ethanamine hydrochloride exhibits various biological activities. Notably, it has been investigated for its potential as a serotonin receptor agonist. Studies have shown that derivatives of indazole can selectively activate serotonin receptors (5-HT2A, 5-HT2B, and 5-HT2C), which are implicated in mood regulation and other physiological processes .

Case Study: Serotonin Receptor Modulation

In vitro studies demonstrated that specific indazole analogs exhibited low micromolar activity at serotonin receptors, suggesting their potential as therapeutic agents for mood disorders . The potency of these compounds varies based on structural modifications, emphasizing the importance of chemical design in drug development.

Medicinal Applications

Therapeutic Potential:

The compound is being explored for various therapeutic applications, including:

- Anticancer Properties: Indazole derivatives have shown promise in inhibiting cancer cell proliferation through modulation of kinase pathways .

- Anti-inflammatory Effects: Research indicates that these compounds may inhibit inflammatory pathways, providing potential treatment avenues for conditions like arthritis and asthma .

- Antimicrobial Activity: Some studies suggest that indazole derivatives possess antimicrobial properties, making them candidates for developing new antibiotics .

Table 2: Summary of Therapeutic Applications

| Application Type | Mechanism of Action | Potential Benefits |

|---|---|---|

| Anticancer | Kinase inhibition | Reduces tumor growth and metastasis |

| Anti-inflammatory | Modulation of inflammatory pathways | Alleviates symptoms in chronic inflammatory diseases |

| Antimicrobial | Disruption of microbial growth | Development of new antibacterial agents |

Industrial Applications

Material Development:

Beyond biological applications, 1-(1H-Indazol-4-yl)ethanamine hydrochloride is utilized in the development of new materials and as an intermediate in pharmaceutical synthesis. Its unique structure allows it to participate in various chemical reactions that are essential for producing novel compounds with specific functionalities .

Mechanism of Action

The mechanism of action of 1-(1H-Indazol-4-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The indazole core can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Indole-Based Ethanamine Derivatives

Compound 1 (Tryptamine Hydrochloride) :

- Structure : [2-(1H-Indol-3-yl)ethanamine hydrochloride]

- Key Differences : Replaces indazole with indole, altering electronic properties and hydrogen-bonding capabilities.

- Pharmacological Activity : Demonstrates anti-plasmodial activity and binds to HSP90 via hydrogen bonds with GLU527 and TYR604 .

- Safety Profile : Classified under GHS H301 (acute toxicity), H315 (skin irritation), and H318 (serious eye damage) .

1-(1H-Indazol-4-yl)ethanamine Hydrochloride :

Imidazole and Triazole Derivatives

2-(1H-Imidazol-4-yl)ethanamine Hydrochloride (CAS: 55-36-7) :

- Structure : Features an imidazole ring instead of indazole.

- Applications : Used in histamine receptor studies; lower molecular weight (147.61 g/mol) compared to the indazole analog (253.73 g/mol) .

- Synthesis : Prepared via carbodiimide-mediated coupling, similar to methods used for indazole derivatives .

[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine Hydrochloride :

Substituent Effects on Indazole Derivatives

6-Bromo-3-methoxy-1-phenyl-1H-indazole :

- Comparison : 1-(1H-Indazol-4-yl)ethanamine hydrochloride lacks bulky substituents, suggesting better aqueous solubility for in vitro assays.

(1H-Indazol-4-yl)methanamine Dihydrochloride (CAS: 1630907-20-8) :

Target Interactions

- HSP90 Binding : Indole derivatives (e.g., Tryptamine hydrochloride) form hydrogen bonds with GLU527 and TYR604 of HSP90 . Indazole analogs may exhibit similar interactions but with altered affinity due to the indazole’s dual nitrogen atoms.

- Adenosine Receptors: Imidazole-based compounds (e.g., 4-Imidazolyl ethylamine derivatives) are known adenosine receptor ligands , while indazole derivatives remain underexplored in this context.

Biological Activity

1-(1H-Indazol-4-yl)ethanamine hydrochloride is an indazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is structurally characterized by a bicyclic indazole core with an ethanamine side chain, which enhances its solubility and interaction with biological targets. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of 1-(1H-Indazol-4-yl)ethanamine hydrochloride is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Notably, it has been shown to modulate serotonin receptors, which are crucial in numerous physiological processes.

Key Interactions

- Serotonin Receptors : Research indicates that this compound exhibits significant activity at serotonin receptor subtypes (5-HT2A, 5-HT2B, and 5-HT2C), with varying potency across these targets. For instance, in vitro studies have demonstrated that it can induce calcium mobilization in cells expressing these receptors, suggesting its role as a potential agonist .

Biological Activities

1-(1H-Indazol-4-yl)ethanamine hydrochloride has been investigated for several biological activities:

Anticancer Activity

Several studies highlight the compound's potential as an anticancer agent. For example:

- In a study assessing various indazole derivatives, it was found that certain analogs exhibited potent inhibitory effects against human cancer cell lines such as A549 (lung cancer), K562 (chronic myeloid leukemia), and Hep-G2 (hepatoma). The most effective compounds showed IC50 values in the low micromolar range, indicating strong antiproliferative properties .

Anti-inflammatory and Antimicrobial Properties

The compound has also been explored for its anti-inflammatory and antimicrobial effects. Indazoles generally exhibit diverse biological activities, including anti-inflammatory effects that may be mediated through inhibition of pro-inflammatory cytokines or pathways.

Table 1: Summary of Biological Activities

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Anticancer | Inhibitory effect on K562 cells | |

| Antimicrobial | Broad-spectrum activity | |

| Serotonin Modulation | Agonist activity at 5-HT receptors |

Pharmacokinetics

Although specific pharmacokinetic data for 1-(1H-Indazol-4-yl)ethanamine hydrochloride is limited, studies on related indazole compounds suggest favorable absorption characteristics and moderate metabolic stability. Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential of this compound.

Future Directions

The ongoing research into the biological activity of 1-(1H-Indazol-4-yl)ethanamine hydrochloride suggests a promising avenue for drug development, particularly in oncology and neuropharmacology. Further studies are necessary to elucidate the comprehensive mechanisms underlying its biological effects and to optimize its pharmacological profile.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1H-Indazol-4-yl)ethanamine hydrochloride, and how can reaction efficiency be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution or reductive amination using indazole derivatives. For example, coupling 1H-indazol-4-yl precursors with ethylamine derivatives under anhydrous conditions, followed by HCl salt formation. Reaction optimization includes controlling temperature (e.g., 0–5°C for exothermic steps), inert atmosphere (N₂/Ar), and catalysts like Pd for cross-coupling reactions. Purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- Storage : Store in airtight, light-resistant containers at 2–8°C. Avoid contact with strong oxidizers or moisture to prevent decomposition .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol/water mixtures .

Q. How can researchers verify the purity and identity of 1-(1H-Indazol-4-yl)ethanamine hydrochloride?

- Methodology : Use a combination of:

- Chromatography : HPLC with UV detection (λ = 254 nm) and a C18 column.

- Spectroscopy : ¹H/¹³C NMR to confirm indazole and ethylamine moieties (e.g., aromatic protons at δ 7.5–8.5 ppm).

- Mass Spectrometry : ESI-MS for molecular ion confirmation (expected [M+H]⁺ ≈ 192.1 Da).

- Elemental Analysis : Match experimental C/H/N/Cl% with theoretical values .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving structural ambiguities in this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX software for refinement. Key steps:

- Grow high-quality crystals via slow evaporation in polar solvents (e.g., methanol/water).

- Collect data with Cu-Kα radiation (λ = 1.5418 Å).

- Refine structures using SHELXL, focusing on hydrogen bonding between the amine group and chloride ion for stability analysis .

Q. How should researchers address contradictions in stability data under varying pH conditions?

- Methodology :

- pH Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) in buffered solutions (pH 1–13). Monitor degradation via HPLC.

- Kinetic Analysis : Use Arrhenius plots to predict shelf-life. For example, acidic conditions (pH < 3) may hydrolyze the ethylamine group, requiring stabilization with antioxidants .

Q. What mechanistic insights explain byproduct formation during synthesis, and how can they be mitigated?

- Methodology :

- Byproduct Identification : LC-MS or GC-MS to detect impurities (e.g., dimerized indazole derivatives from excess reagents).

- Mitigation : Optimize stoichiometry (e.g., 1.1:1 molar ratio of indazole precursor to ethylamine), and introduce scavengers (e.g., molecular sieves) to absorb residual moisture or acids .

Q. How does the hydrochloride salt form influence solubility and bioavailability in preclinical models?

- Methodology :

- Solubility Studies : Perform phase-solubility diagrams in biorelevant media (e.g., FaSSIF/FeSSIF).

- Bioavailability : Compare pharmacokinetics (Cₘₐₓ, AUC) of freebase vs. hydrochloride forms in rodent models. The salt form typically enhances aqueous solubility but may require co-solvents for in vivo dosing .

Data Analysis & Troubleshooting

Q. What statistical approaches are recommended for validating reproducibility in batch synthesis?

- Methodology :

- Design of Experiments (DoE) : Use factorial designs to assess critical parameters (temperature, reaction time).

- Quality Control : Apply ANOVA to compare yields/purity across batches. Outliers may indicate inconsistent reagent quality or humidity exposure .

Q. How can researchers reconcile discrepancies between computational predictions and experimental NMR data?

- Methodology :

- DFT Calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G* level. Compare predicted vs. experimental chemical shifts.

- Solvent Effects : Account for DMSO-d₆ or CDCl₃ solvent interactions in simulations. Deviations >0.5 ppm may signal conformational flexibility or proton exchange .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.